H1 Receptor Binding Affinity: Bilastine Ki 44.15 nM vs. Cetirizine 143.12 nM, Levocetirizine 246 nM, and Fexofenadine 27 nM
Bilastine exhibits a histamine H1 receptor Ki of 44.15 ± 6.08 nM, representing a 3.2-fold higher affinity than cetirizine (Ki 143.12 ± 16.35 nM) and a 5.6-fold higher affinity than levocetirizine (Ki 246 ± 40.7 nM) [1]. Fexofenadine demonstrates higher affinity (Ki ~27 nM by displacement of [³H]pyrilamine from recombinant human H1 in CHO cells), though bilastine maintains superior selectivity across a panel of 30 receptors at 100 µM, showing negligible affinity for muscarinic M3, serotonergic, dopaminergic, α₁-adrenergic, β₂-adrenergic, and H2/H3/H4 receptors [2][3]. Desloratadine, while potent (Ki 0.9 ± 0.1 nM), lacks the breadth of published selectivity data across 30 receptors at pharmacologically relevant concentrations.
| Evidence Dimension | Histamine H1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 44.15 ± 6.08 nM (human recombinant H1) |
| Comparator Or Baseline | Cetirizine: 143.12 ± 16.35 nM; Levocetirizine: 246 ± 40.7 nM; Fexofenadine: 27 nM; Desloratadine: 0.9 ± 0.1 nM |
| Quantified Difference | 3.2-fold > cetirizine; 5.6-fold > levocetirizine; 0.61× fexofenadine; 0.02× desloratadine |
| Conditions | Displacement binding assay; human recombinant H1 receptors expressed in CHO cells; [³H]pyrilamine radioligand |
Why This Matters
For impurity reference standard procurement, the parent compound's well-characterized, moderate-to-high H1 affinity and exceptional selectivity profile provide a robust analytical framework — Bilastine Ester is the methyl ester of a clinically differentiated antihistamine with quantifiable receptor pharmacology, not a generic analog, ensuring that impurity methods are anchored to a mechanistically distinct parent molecule.
- [1] Clinical profile differences between various second-generation H1 antihistamines. Table 1. PMC, 2024. Available from PMC11550268. View Source
- [2] Corcóstegui, R. et al. Preclinical pharmacology of bilastine: receptor selectivity and in vitro antihistaminic activity. Drugs R D 6, 371–384 (2005). PMID: 16274260. View Source
- [3] GtoPdb/ChEMBL. Fexofenadine — Ligand Activity Charts. IUPHAR/BPS Guide to Pharmacology, 2024. Ki = 27 nM (pKi 7.57) from Bioorg Med Chem Lett (2009). View Source
